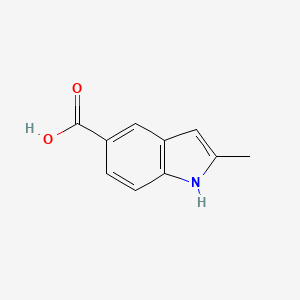

2-methyl-1H-indole-5-carboxylic acid

Description

Significance of Indole (B1671886) Derivatives in Medicinal Chemistry and Pharmaceutical Development

Indole derivatives are a cornerstone of modern medicinal chemistry, demonstrating a remarkable range of biological activities that have been harnessed for therapeutic purposes. mdpi.comnih.gov These compounds are recognized for their potential in treating a multitude of diseases, including cancer, infectious diseases, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. mdpi.comnih.gov The significance of the indole scaffold is underscored by the more than 40 indole-containing drugs approved by the U.S. Food and Drug Administration (FDA) for various clinical applications. rsc.orgnih.gov

The therapeutic utility of indole derivatives stems from their ability to interact with a wide variety of biological targets, such as enzymes and receptors. nih.govmdpi.com For instance, certain indole derivatives act as potent inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. This has led to the development of anti-inflammatory drugs like Indomethacin (B1671933). mdpi.com In the field of oncology, indole-based compounds, such as the vinca (B1221190) alkaloids, are crucial anticancer agents that function by inhibiting tubulin polymerization, a process essential for cell division. mdpi.com The structural adaptability of the indole ring allows medicinal chemists to design and synthesize novel derivatives with enhanced efficacy, improved safety profiles, and the ability to overcome drug resistance in cancer cells and pathogens. mdpi.comnih.gov The ongoing research into indole derivatives continues to yield promising new drug candidates, highlighting the enduring importance of this scaffold in pharmaceutical development. ijpsr.com

Overview of Bioactive Indole-Based Molecules in Nature and Pharmaceuticals

The indole scaffold is prevalent in numerous natural products and synthetic pharmaceuticals, showcasing its broad biological relevance. nih.govresearcher.life Nature provides a rich source of bioactive indole alkaloids, many of which have been developed into important therapeutic agents. nih.gov In the pharmaceutical industry, synthetic indole derivatives have been designed to target specific biological pathways with high precision. nih.gov

A number of naturally occurring indole alkaloids have found clinical use. For example, Reserpine, derived from the Rauwolfia plant, has been used as an antihypertensive and antipsychotic agent. mdpi.com The vinca alkaloids, Vinblastine and Vincristine, are potent anticancer drugs isolated from the Madagascar periwinkle. mdpi.com Other natural indole alkaloids like ajmaline (B190527) serve as anti-arrhythmic agents. nih.gov

The pharmaceutical landscape is also populated with a diverse array of synthetic indole-based drugs. Indomethacin is a widely used nonsteroidal anti-inflammatory drug (NSAID). mdpi.com The triptan class of drugs, including Sumatriptan and Zolmitriptan, are mainstays in the treatment of migraines and act as selective serotonin (B10506) receptor agonists. nih.gov Furthermore, drugs like Tropisetron are utilized for their antiemetic properties, particularly in managing nausea and vomiting induced by chemotherapy. nih.gov The table below provides a snapshot of some key bioactive indole-based molecules.

| Compound Name | Origin | Therapeutic Application |

|---|---|---|

| Reserpine | Natural (Rauwolfia plant) | Antihypertensive, Antipsychotic mdpi.com |

| Vinblastine | Natural (Madagascar periwinkle) | Anticancer mdpi.com |

| Vincristine | Natural (Madagascar periwinkle) | Anticancer mdpi.com |

| Indomethacin | Synthetic | Anti-inflammatory (NSAID) mdpi.com |

| Sumatriptan | Synthetic | Antimigraine nih.gov |

| Tropisetron | Synthetic | Antiemetic nih.gov |

| Pirfenidone | Synthetic | Anti-fibrotic frontiersin.org |

| Nintedanib | Synthetic | Anti-fibrotic, Anticancer frontiersin.org |

Research Focus on 2-Methyl-1H-Indole-5-Carboxylic Acid within the Indole Chemical Space

Within the vast chemical space of indole derivatives, this compound has emerged as a compound of significant research interest. This molecule is characterized by a methyl group at the 2-position and a carboxylic acid group at the 5-position of the indole scaffold. Its primary role in contemporary research is as a crucial intermediate or building block for the synthesis of more complex and biologically active indole derivatives for drug development and materials science.

The reactivity of its functional groups makes it a versatile starting material for various chemical transformations, including esterification and alkylation, to generate novel structures with potentially enhanced biological activities. A notable application of this compound is in the synthesis of selective fatty acid amide hydrolase (FAAH-1) inhibitors, which are being investigated for their therapeutic potential. Furthermore, research has indicated that this compound itself possesses potential antiviral and anticancer properties, warranting further investigation into its direct biological effects. Its ability to interact with biological targets, such as inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), also contributes to its research focus in the context of inflammatory processes.

| Property | Information |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 496946-80-6 chemscene.com |

| Molecular Formula | C₁₀H₉NO₂ chemscene.com |

| Molecular Weight | 175.18 g/mol chemscene.com |

| Key Research Applications | Reactant in the synthesis of other indole derivatives, particularly for drug development. |

| Reported Biological Activities | Enzyme inhibition (COX, LOX), potential antiviral and anticancer properties. |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-8-5-7(10(12)13)2-3-9(8)11-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRAEOQKYFMDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30616395 | |

| Record name | 2-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496946-80-6 | |

| Record name | 2-Methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30616395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1H-indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development of 2 Methyl 1h Indole 5 Carboxylic Acid and Its Derivatives

Direct Synthesis Approaches for 2-Methyl-1H-Indole-5-Carboxylic Acid

General Indole (B1671886) Synthesis Pathways and Their Applicability

Several named reactions in organic chemistry provide a foundation for constructing the indole ring system. Their applicability to the synthesis of this compound is evaluated based on their mechanism and the required precursors.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for producing indoles from the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org This reaction can be catalyzed by Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org

The mechanism involves the initial formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), leads to the aromatic indole ring. wikipedia.org For the synthesis of this compound, the logical starting materials would be 4-carboxyphenylhydrazine and acetone (B3395972) or a related pyruvate (B1213749) derivative. The reaction of pyruvic acid phenylhydrazone can yield 2-indolecarboxylic acid, which can then be decarboxylated. alfa-chemistry.com

A notable variant is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org

Table 1: Key Aspects of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Arylhydrazine, Aldehyde or Ketone |

| Catalysts | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃) |

| Key Intermediate | Phenylhydrazone |

| Core Mechanism | wikipedia.orgwikipedia.org-sigmatropic rearrangement |

| Applicability | Widely used for 2- and/or 3-substituted indoles |

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org This method is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other routes. wikipedia.org The reaction typically requires temperatures between 200–400 °C with bases like sodium or potassium alkoxides. wikipedia.org

The mechanism proceeds through the deprotonation of both the amide nitrogen and the benzylic carbon of the ortho-substituent, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. quimicaorganica.org

Modern advancements have introduced milder reaction conditions. The Smith-modified Madelung synthesis, for instance, uses organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org A recent development employs a mixed base system of LiN(SiMe₃)₂ and CsF, allowing the reaction to proceed efficiently at lower temperatures (110°C). organic-chemistry.org This tandem approach has been successful in synthesizing a variety of N-methyl-2-arylindoles from methyl benzoates and N-methyl-o-toluidines. organic-chemistry.org

The Reissert indole synthesis is a method for producing indoles or substituted indoles from an ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate, which is then reductively cyclized using reagents like zinc in acetic acid to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This product can be subsequently decarboxylated if the unsubstituted indole is desired. wikipedia.org

To synthesize this compound via this route, one would start with 4-methyl-3-nitrotoluene and diethyl oxalate. The subsequent reduction and cyclization would form the indole ring, and the methyl group from the starting toluene (B28343) would become the 2-methyl group of the indole. The carboxylic acid at the 5-position would need to be introduced separately or carried through the synthesis on the starting phenyl ring.

Table 2: Reissert Indole Synthesis Overview

| Feature | Description |

|---|---|

| Starting Materials | o-Nitrotoluene, Diethyl oxalate |

| Key Steps | Condensation, Reductive Cyclization |

| Intermediate | Ethyl o-nitrophenylpyruvate |

| Initial Product | Indole-2-carboxylic acid |

| Reductants | Zinc/Acetic Acid, Ferrous sulfate/Ammonia |

The Bartoli indole synthesis is a reaction between an ortho-substituted nitroarene and a vinyl Grignard reagent to form a substituted indole. wikipedia.org A key characteristic of this reaction is the requirement of an ortho-substituent on the nitroarene, with bulkier groups often leading to higher yields. wikipedia.orgonlineorganicchemistrytutor.com The reaction typically requires three equivalents of the Grignard reagent. wikipedia.org

The mechanism involves the initial addition of the Grignard reagent to the nitro group, forming a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitrosoarene, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org Subsequent cyclization and workup yield the indole. wikipedia.org This method is particularly effective for synthesizing 7-substituted indoles. jk-sci.com For the synthesis of this compound, a suitably substituted nitrobenzene (B124822) and a propenyl Grignard reagent would be required.

The Nenitzescu indole synthesis is a reaction that forms 5-hydroxyindole (B134679) derivatives from a benzoquinone and a β-aminocrotonic ester. wikipedia.orgsynarchive.com This reaction, first reported by Costin Nenitzescu in 1929, is particularly valuable for accessing the 5-hydroxyindole core, which is a feature of many biologically important molecules. wikipedia.orgresearchgate.net

The mechanism involves a Michael addition followed by a nucleophilic attack and an elimination. wikipedia.org While the primary product is a 5-hydroxyindole, this method is relevant as the hydroxy group can potentially be converted to other functionalities. The synthesis of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate has been achieved on a large scale using this method, which can then be further modified. researchgate.net

Bischler Indole Synthesis

The Bischler-Möhlau indole synthesis is a foundational method for forming indole rings. wikipedia.org It traditionally involves the reaction of an α-bromo-acetophenone with an excess of an aniline (B41778) derivative to produce a 2-aryl-indole. wikipedia.org The reaction mechanism proceeds through the initial formation of an α-arylamino-ketone intermediate, which then undergoes an acid-catalyzed cyclization and subsequent aromatization to yield the indole core. wikipedia.orgyoutube.com

Historically, the Bischler synthesis was often limited by harsh reaction conditions, which could lead to poor yields and a lack of regioselectivity. wikipedia.org However, modern adaptations have introduced milder conditions, such as the use of lithium bromide as a catalyst or the application of microwave irradiation, to improve the reaction's efficiency and predictability. wikipedia.org This method is particularly useful for preparing 2-arylindoles and has been employed in the synthesis of various complex and polycyclic indole structures. researchgate.netresearchgate.net While the classic approach involves heating an ω-arylamino ketone at high temperatures (230–250 °C), modifications have been developed to make the process more versatile. researchgate.net

Specific Procedures for this compound Esters

The synthesis of esters of this compound, such as the ethyl ester, is a well-documented process that serves as a crucial step for further chemical modifications.

The key steps in this synthesis are:

Preparation of Methylthio-2-propanone : This reagent is synthesized by reacting sodium methoxide (B1231860) with methanethiol, followed by the addition of chloroacetone. orgsyn.org

Synthesis of Ethyl 2-methyl-3-methylthioindole-5-carboxylate : The aniline, ethyl 4-aminobenzoate (B8803810), is reacted with tert-butyl hypochlorite (B82951) (generated in situ) and then with methylthio-2-propanone. The resulting intermediate is treated with triethylamine (B128534) to induce cyclization, forming the 3-methylthioindole ester. orgsyn.org

Desulfurization to Ethyl 2-methylindole-5-carboxylate : The sulfide (B99878) group at the 3-position is reductively removed using Raney nickel in ethanol (B145695) to afford the final product, ethyl 2-methylindole-5-carboxylate. orgsyn.orgresearchgate.net

The synthesis of ethyl 2-methylindole-5-carboxylate from ethyl 4-aminobenzoate requires a specific set of reagents and carefully controlled conditions for each step of the process. orgsyn.org

| Step | Reagent | Function / Role | Reaction Conditions |

| 1. Methylthio-2-propanone Synthesis | Sodium methoxide | Base | Anhydrous methanol (B129727), ice water bath (cool to 5°C) |

| Methanethiol | Nucleophile | Added over 20 minutes while maintaining cooling | |

| Chloroacetone | Electrophile | Added over 1 hour; stirred overnight at room temp. | |

| 2. Intermediate Synthesis | Ethyl 4-aminobenzoate | Starting aniline | Dichloromethane solvent, cooled to -70°C under N₂ |

| tert-Butyl hypochlorite | Oxidizing agent | Added dropwise to the cold aniline solution | |

| Methylthio-2-propanone | Reagent for azasulfonium salt | Added to the reaction mixture at -70°C | |

| Triethylamine | Base | Induces cyclization; added after warming to -20°C | |

| 3. Desulfurization | Ethyl 2-methyl-3-methylthioindole-5-carboxylate | Intermediate | Dissolved in absolute ethanol |

| Raney nickel (W-2) | Catalyst | Excess added to the ethanol solution; stirred for 1 hour |

This table is generated based on the procedure outlined in Organic Syntheses. orgsyn.org

Maximizing the yield of ethyl 2-methylindole-5-carboxylate involves careful execution of each synthetic step and purification process. In the synthesis from ethyl 4-aminobenzoate, the crude yield of the intermediate, ethyl 2-methyl-3-methylthioindole-5-carboxylate, is reported to be between 59-73%. orgsyn.org This yield can be maximized by collecting a second crop of crystals from the filtrate after the initial isolation. orgsyn.org

Following recrystallization from absolute ethanol, the purified intermediate is obtained in a yield of 51-70%. orgsyn.org The final desulfurization step is highly efficient, with the reduction using Raney nickel providing ethyl 2-methylindole-5-carboxylate in a near-quantitative yield of 93-99%. orgsyn.org The final product's purity is ensured by dissolving the residual solid in dichloromethane, drying over anhydrous magnesium sulfate, and concentrating the solution. orgsyn.org

Synthesis of Related Indole-5-Carboxylic Acid Derivatives and Analogs

The core structure of indole-5-carboxylic acid is a versatile scaffold for the creation of more complex and functionally diverse molecules, many with significant biological properties.

Multi-step Synthesis of Complex Indole Derivatives

The development of complex indole derivatives often requires sophisticated multi-step synthetic sequences. These routes allow for the precise installation of various functional groups on the indole nucleus.

For example, a multi-step flow chemistry approach has been developed for the rapid synthesis of an indole-3-carboxylic ester derivative, which serves as an auxin mimic for herbicide studies. beilstein-journals.org This process begins with a base-mediated SNAr reaction between a 2-chloronitrobenzene and ethyl cyanoacetate. beilstein-journals.org The resulting adduct undergoes a reductive cyclization via heterogeneous hydrogenation to form the indole core. beilstein-journals.org This indole ester is then converted to an acyl hydrazine (B178648), which is finally cyclized to the complex target molecule. beilstein-journals.org This method highlights the use of modern synthetic technologies to create complex derivatives efficiently. beilstein-journals.org

Another strategy involves a Ugi four-component reaction followed by a palladium-catalyzed cyclization to produce indolo[3,2-c]quinolinones, a class of natural alkaloid analogs. rug.nl This two-step process starts with indole-2-carboxylic acid, an aniline, an aldehyde, and an isocyanide, demonstrating how commercially available building blocks can be used to rapidly generate molecular diversity. rug.nl The scalability of this method has been demonstrated, proving its practicality for larger-scale synthesis. rug.nl

Palladium-Catalyzed Reactions in Indole Synthesis

Palladium-catalyzed reactions have become a cornerstone in the synthesis of indole frameworks, offering high versatility and efficiency for C–N and C–C bond formations. These methods are instrumental in the construction and functionalization of the indole nucleus, providing routes to complex derivatives from simple precursors.

Intramolecular Oxidative Coupling for 2-Methyl-1H-Indole-3-Carboxylates

A highly effective strategy for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives involves a palladium-catalyzed intramolecular oxidative coupling. This method typically utilizes appropriately substituted N-aryl enamines, which undergo cyclization in the presence of a palladium catalyst and an oxidant, such as a copper(II) salt. The reaction proceeds through a C-H activation mechanism, leading to the formation of the indole ring with high regioselectivity.

Research by Bellavita et al. demonstrated an efficient synthesis of a series of 2-methyl-1H-indole-3-carboxylate derivatives from functionalized anilines. The process involves the reaction of an N-aryl enamine with a palladium catalyst, a copper source, and a base. The study optimized conditions for various substrates, including those with both electron-donating and electron-withdrawing groups.

| Entry | Substrate (N-Aryl Enamine) | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl (Z)-3-((4-bromophenyl)amino)but-2-enoate | Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | Pd(OAc)₂, Cu(TFA)₂, K₂CO₃, DMF, 80 °C, 16 h | 91 |

| 2 | Methyl (Z)-3-((4-chlorophenyl)amino)but-2-enoate | Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | Pd(OAc)₂, Cu(TFA)₂, K₂CO₃, DMF, 80 °C, 16 h | 93 |

| 3 | Methyl (Z)-3-((4-nitrophenyl)amino)but-2-enoate | Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | Pd(OAc)₂, Cu(TFA)₂, K₂CO₃, ACN, µW, 100 °C, 3 h | 91 |

| 4 | Methyl (Z)-3-((2,4-dimethylphenyl)amino)but-2-enoate | Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | Pd(OAc)₂, Cu(TFA)₂, K₂CO₃, DMF, µW, 60 °C, 3 h | 94 |

| 5 | Methyl (Z)-3-((4-phenoxyphenyl)amino)but-2-enoate | Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate | Pd(OAc)₂, Cu(TFA)₂, K₂CO₃, DMF, 80 °C, 16 h | 92 |

Sonogashira Cross-Coupling Reactions in Indole Functionalization

The Sonogashira cross-coupling reaction, first reported in 1975, is a robust method for forming C(sp²)–C(sp) bonds via the palladium-catalyzed coupling of terminal alkynes with aryl or vinyl halides. This reaction has been extensively applied to the synthesis and functionalization of indoles and their aza-analogs. In the context of indole functionalization, the Sonogashira reaction allows for the introduction of alkynyl substituents onto the indole ring, which are valuable intermediates for further transformations.

The typical catalytic system involves a palladium(0) complex, a copper(I) co-catalyst (e.g., CuI), and an amine base. Studies have explored the reactivity and selectivity of haloindoles in Sonogashira couplings. For instance, 3-iodoindoles and 5-bromo-3-iodoindoles have been used in sequential cross-coupling reactions to introduce different functional groups at specific positions, yielding a diverse range of functionalized indoles. This approach is particularly useful for creating precursors to biologically active molecules. The reaction has been successfully used to prepare various di-, tri-, and tetra-substituted indole-2-carbonitriles by functionalizing the 3-position of an iodo-indole precursor.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds like indoles.

In the context of the palladium-catalyzed intramolecular oxidative coupling described in section 2.2.2.1, microwave heating has been shown to dramatically improve reaction efficiency. For example, the synthesis of methyl 2,5,7-trimethyl-1H-indole-3-carboxylate yielded 94% of the product in just 3 hours under microwave conditions at 60 °C, whereas a similar reaction under conventional heating at 110 °C required a longer time for a lower yield of 62%. Similarly, the synthesis of methyl 2-methyl-5-nitro-1H-indole-3-carboxylate was significantly enhanced, with the yield increasing to 91% after 3 hours of microwave irradiation.

| Product | Method | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | Conventional | 110 | 16 h | 62 |

| Microwave | 60 | 3 h | 94 | |

| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | Conventional | 80 | 16 h | 24 |

| Microwave | 100 | 3 h | 91 |

Microwave irradiation has also been successfully employed in the preparation of indole hydrazide derivatives. For instance, the condensation of Indole-2-carboxylic acid with benzene (B151609) sulfonyl hydrazide was achieved in just 2 minutes at a power level of 600 W, demonstrating the significant rate enhancement provided by this technique.

Cyclization Reactions for Indole Ring Formation

The formation of the core indole ring system is most commonly achieved through a variety of cyclization reactions, with the choice of method depending on the desired substitution pattern and the availability of starting materials.

One of the most classic and widely used methods is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. The process has been adapted for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters, which are valuable pharmaceutical intermediates.

The Japp-Klingemann reaction provides another route to indole precursors. This method involves the reaction of a diazonium salt with a β-ketoester or β-dicarbonyl compound, which can then be cyclized to form the indole ring. This approach was utilized in the synthesis of 6-hydroxy-indole-5-carboxylic acids.

Other notable cyclization strategies include:

Copper-catalyzed cyclization: 2-Ethynylaniline derivatives can be cyclized to indoles in an aqueous medium using copper(II) salts.

PIFA-mediated intramolecular cyclization: Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular cyclization of N-aryl or N-alkylated precursors to form the indole skeleton.

Catalyst-controlled cyclization: Diverse indole-fused scaffolds can be synthesized through the cyclization of 2-indolylmethanols with azonaphthalene, where the choice of catalyst directs the reaction pathway.

Esterification and Hydrazide Derivative Preparation

The carboxylic acid group at the 5-position of the indole ring is a versatile handle for creating various derivatives, primarily esters and hydrazides.

Esterification of indole carboxylic acids is a common transformation. Standard methods include Fischer esterification, where the carboxylic acid is heated with an alcohol (like methanol or ethanol) in the presence of an acid catalyst. For instance, methyl indole-5-carboxylate can be prepared by the esterification of indole-5-carboxylic acid. This ester can then serve as a reactant for further modifications. Alternative methods that avoid strongly acidic conditions include alkylation with reagents like iodomethane (B122720) (MeI) or trimethylsilyldiazomethane (B103560) (TMS-CHN₂).

Hydrazide derivatives are typically synthesized from the corresponding esters. The process generally involves the reaction of an ester, such as methyl or ethyl indole-carboxylate, with hydrazine hydrate. These hydrazides are themselves important intermediates. For example, 1H-indole-5-carbohydrazide can be prepared from methyl indole-5-carboxylate. These hydrazide compounds can be further reacted with aldehydes or ketones to form hydrazones, expanding the molecular diversity. Microwave assistance has been shown to facilitate the rapid synthesis of indole-based hydrazides. Carboxylic acid hydrazides are organic compounds that feature a hydrazide functional group, which consists of two nitrogen atoms connected by a single bond, attached to a carbonyl group.

Synthesis of Substituted Indoles (1-, 2-, 4-, 5-, 6-, or 7-substituted)

The synthesis of specifically substituted indoles is crucial for tuning the chemical and biological properties of the final compounds. Various methods have been developed to introduce substituents at all positions of the indole ring.

1-Substituted (N-substituted): The indole nitrogen can be alkylated or arylated. For example, 1-methyl-5-nitro-1H-indole-2-carboxylic acid was synthesized by treating 5-nitro-1H-indole-2-carboxylic acid ethyl ester with sodium hydride and then iodomethane. PIFA-mediated cyclization can also be used to construct N-arylated and N-alkylated indole derivatives.

2-Substituted: The 2-position can be substituted through various routes. Direct alkylation of indole-5-carboxylic acid with methyl iodide can yield this compound. Palladium-catalyzed reactions are also effective; for example, 2-alkyl-1H-indoles can be formed via regioselective alkylation of the C-H bond adjacent to the NH group using primary alkyl bromides.

4-Substituted: Palladium-mediated cross-coupling reactions, including Suzuki, Heck, and Sonogashira, have been used to introduce aryl, vinyl, and alkynyl groups at the 4-position of indazole derivatives, a strategy applicable to indole systems.

5-Substituted: The synthesis of 5-substituted indoles is common. 5-hydroxy- and 5-O-benzyl-1H-indole-2-carboxylic acids have been prepared as key intermediates for other complex molecules. The synthesis of 5-methoxy-1H-indole-2-carboxylic acid has been optimized using a Fischer indole synthesis approach starting from a diazonium salt.

6-Substituted: The synthesis of 6-hydroxy-indole-5-carboxylic acids has been achieved using a Japp-Klingemann type Fischer-indole synthesis.

7-Substituted: Palladium-catalyzed intramolecular oxidative coupling has been used to create 7-substituted indoles, such as methyl 2,5,7-trimethyl-1H-indole-3-carboxylate.

Industrial Production and Scalability Considerations

Optimization for Yield and Purity

Maximizing product yield and ensuring high purity are paramount in industrial synthesis to reduce costs and meet regulatory standards. Optimization is an iterative process involving the systematic adjustment of various reaction parameters.

One of the most effective strategies for improving yield and reducing reaction times is the optimization of reaction conditions, including the choice between conventional heating and microwave irradiation. researchgate.netmdpi.com Studies on the synthesis of related 2-methyl-1H-indole-3-carboxylate derivatives show that microwave-assisted palladium-catalyzed cyclization can dramatically improve outcomes. researchgate.netmdpi.com For example, the conversion of methyl-(Z)-3-(phenylimino)butanoate to its corresponding indole product under conventional heating at 80°C required 16 hours to achieve a 76% yield. researchgate.net In contrast, using microwave irradiation at 60°C, the reaction time was reduced to just 30 minutes while the isolated yield increased to 93%. researchgate.net

Further optimization involves fine-tuning catalyst loading and oxidant concentrations. In the aforementioned palladium-catalyzed cyclization, it was found that a catalyst loading of 5 mol% was optimal, as a reduction to 2.5 mol% led to a drastic decrease in yield. researchgate.net

Table 1: Comparison of Conventional vs. Microwave Heating for Indole Synthesis

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional (Oil Bath) | 80 | 16 | 76 |

| Microwave (µW) | 60 | 0.5 | 93 |

| Microwave (µW) | 60 | 0.25 | 63 |

Data derived from an optimized preparation of methyl 2-methyl-1H-indole-3-carboxylate. researchgate.net

Purity is enhanced through effective purification techniques. While laboratory-scale synthesis may rely on methods like flash chromatography, industrial scale requires more efficient and scalable solutions. Recrystallization, distillation, and selective precipitation are often preferred methods for large-scale purification.

Choice of Solvents, Catalysts, and Reaction Conditions for Large-Scale Production

The selection of reagents and conditions for industrial production is governed by factors such as cost, safety, efficiency, and environmental impact.

Solvents: The ideal solvent for large-scale production should be inexpensive, non-toxic, and easily recoverable. While anhydrous N,N-dimethylformamide (DMF) is effective for the direct alkylation of indole-5-carboxylic acid, its high boiling point and potential toxicity can present challenges in an industrial setting. Optimization studies for related indole syntheses have explored a range of solvents. mdpi.comrug.nl For a palladium-catalyzed cyclization, DMF proved superior to other solvents like acetonitrile (B52724) (CH3CN), 1,4-dioxane, and dimethylacetamide (DMAc), resulting in significantly higher yields. rug.nl The choice of solvent can also be critical for managing reaction temperature and pressure, especially under microwave conditions where sub-boiling point temperatures are targeted to ensure safety and efficiency. researchgate.net

Catalysts: Catalysts are central to many modern synthetic routes for indoles. Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and those on a carbon support (Pd/C), are frequently used for cross-coupling and cyclization reactions. rug.nl While often highly effective, the cost and potential for metal contamination of the final product are significant considerations. From an economic standpoint, Pd(OAc)₂ may be preferred over more expensive alternatives like Pd(TFA)₂. rug.nl The use of copper-based oxidants, like Cu(OAc)₂, is also common in these catalytic cycles. rug.nl For other routes, such as the synthesis of polysubstituted indoles from nitroarenes, catalysts like Rhodium on carbon (Rh/C) and the organocatalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) have been employed. researchgate.net

Reaction Conditions: Temperature, pressure, and reaction time must be carefully controlled to ensure reproducibility and safety on a large scale. The direct alkylation of indole-5-carboxylic acid, for instance, involves initial cooling to 0°C before warming to room temperature over several hours. Additives can also play a crucial role. In one study, the addition of pivalic acid (PivOH) to a palladium-catalyzed reaction significantly boosted the yield from 46% to 78%. rug.nl

Table 2: Effect of Solvents and Additives on Yield in a Pd-Catalyzed Indole Synthesis

| Catalyst | Oxidant | Additive | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | Cu(OAc)₂ | PivOH | DMF | 71 |

| Pd(TFA)₂ | Cu(OAc)₂ | PivOH | DMF | 51 |

| Pd(OAc)₂ | Cu(OAc)₂ | PivOH | CH₃CN | Traces |

| Pd(OAc)₂ | Cu(OAc)₂ | PivOH | 1,4-Dioxane | Traces |

| Pd(OAc)₂ | Cu(OAc)₂ | PivOH | DMAc | 46 |

| Pd(OAc)₂ | Cu(OAc)₂ | None | DMF | <10 |

Data derived from a study on the synthesis of indolo[3,2-c]quinolinones. rug.nl

Waste Minimization Strategies

Reducing waste is a critical component of green chemistry and a key objective in modern industrial process development. patsnap.com Strategies for waste minimization in the production of this compound and its derivatives focus on improving reaction efficiency and adopting more sustainable practices.

One of the most impactful strategies is to maximize atom economy by designing reactions where most of the atoms from the reactants are incorporated into the final product. rug.nl Multicomponent reactions (MCRs), such as the Ugi reaction, are highly sought after as they allow for the assembly of complex molecules in a single step, which inherently reduces waste, time, and the use of resources. rug.nl

Process optimization itself is a powerful tool for waste reduction. By improving yields, fewer raw materials are consumed and less byproduct is generated for a given amount of product. researchgate.netpatsnap.com The use of catalytic processes is fundamental to this effort, as catalysts can enable more efficient reaction pathways and reduce the need for stoichiometric reagents that would otherwise become waste. patsnap.com

Furthermore, the choice of solvents and their subsequent handling are crucial. Utilizing "green" solvents, such as water or bio-based solvents, and implementing solvent recovery and recycling systems can significantly decrease the environmental footprint of the manufacturing process. acs.org For example, processes have been developed for indole synthesis that can be conducted in aqueous media, offering a milder and more environmentally friendly alternative. researchgate.net The reduction of waste also has direct economic benefits, leading to lower costs for raw materials and for the disposal of waste streams. patsnap.com

Chemical Reactivity and Functional Group Transformations of 2 Methyl 1h Indole 5 Carboxylic Acid

Reactions of the Indole (B1671886) Nucleus

The indole nucleus is generally susceptible to electrophilic attack, particularly at the C-3 position. However, since this position is blocked in the parent compound of interest, reactions occur at other sites, such as the N-1 nitrogen or the benzene (B151609) portion of the molecule.

Electrophilic substitution is a fundamental reaction for indoles. numberanalytics.com The outcome of such reactions on 2-methyl-1H-indole-5-carboxylic acid is governed by the combined directing effects of the substituents on the ring. The methyl group at the C-2 position is an activating group, while the carboxylic acid at the C-5 position is a deactivating, meta-directing group. numberanalytics.comyoutube.commasterorganicchemistry.com The indole nitrogen itself strongly directs electrophiles to the C-3 position, but with this site occupied by a methyl group (in the case of C-3 substitution) or already substituted in the parent compound (C-2 methyl), reactivity shifts to the benzene ring.

The nitration of the benzene ring of the indole nucleus is a common electrophilic aromatic substitution. In the case of this compound, the introduction of a nitro group (–NO2) onto the benzene ring is influenced by the existing substituents. The -COOH group at C-5 is an electron-withdrawing group and directs incoming electrophiles to the meta positions (C-4 and C-6). numberanalytics.com Conversely, the indole ring system as a whole tends to direct substitution to the C-4, C-5, C-6, and C-7 positions, with varying reactivity.

Studies on related indole derivatives provide insight into this process. For instance, the nitration of indoline-2-carboxylic acid with nitric acid in sulfuric acid yields a mixture of 5-nitro and 6-nitro derivatives. researchgate.net The regioselectivity can be controlled; nitration of 1-acetylindoline, where the nitrogen's directing effect is modified, produces the 1-acetyl-5-nitroindoline (B1328934) derivative preferentially. researchgate.net For electronegatively substituted indoles, such as indole-3-carbonitrile, nitration gives predominantly the 6-nitro derivative, with a smaller amount of the 4-nitro product. umn.edu Given these competing effects for this compound, nitration is expected to yield a mixture of isomers, with substitution likely occurring at the C-4 and C-6 positions.

Alkylation at the C-3 Position: The C-3 position of the indole ring is the most nucleophilic and is the primary site for electrophilic attack. While the title compound has a methyl group at C-2, the C-3 position is unsubstituted and highly reactive. Direct C-3 alkylation of indoles, which can be challenging with simple alkyl halides, has been achieved using various catalytic methods. nih.gov A metal-free approach utilizing a B(C₆F₅)₃ catalyst allows for the direct C-3 methylation of a wide range of indoles, including 2-substituted variants. nih.govacs.org This method uses amine-based alkylating agents and shows exceptional chemoselectivity, avoiding the N-alkylation that often occurs under basic conditions. nih.gov Another strategy involves a hydrogen autotransfer (HA) type reaction, which uses readily available alcohols as alkylating agents, though many of these methods rely on precious metal catalysts. chemrxiv.org

| Indole Substrate | Alkylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 1,2-Dimethylindole | N,N-dimethylaniline | B(C₆F₅)₃ | 1,2,3-Trimethylindole | acs.org |

| 2-Methylindole (B41428) | N,N,4-trimethylaniline | B(C₆F₅)₃, TMP | 2,3-Dimethylindole | nih.gov |

| 4-Bromoindole | 6-Methyl-2-pyridinemethanol | Cs₂CO₃, oxone® | 4-Bromo-3-((6-methylpyridin-2-yl)methyl)-1H-indole | chemrxiv.org |

Alkylation at the N-1 Position: The N-H proton of the indole ring is acidic and can be removed by a base, allowing for alkylation at the nitrogen atom. This is a common and high-yielding reaction. Classical conditions involve treating the indole with a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org This N-alkylation is often performed to protect the indole nitrogen or to introduce functional groups that modulate the molecule's biological activity.

The indole nucleus, being electron-rich, can act as a nucleophile in conjugate addition reactions. The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org The C-3 position of the indole ring is sufficiently nucleophilic to serve as a Michael donor, attacking the electrophilic β-carbon of the acceptor. frontiersin.org This reaction results in the formation of a new carbon-carbon bond at the C-3 position of the indole.

For this compound, the C-3 position remains the most likely site of nucleophilic attack. The reaction would proceed by the attack of the C-3 carbon onto a suitable Michael acceptor, typically catalyzed by a base, to form a 3-substituted indole derivative. wikipedia.org

| Class | Example Structure | Name |

|---|---|---|

| α,β-Unsaturated Ketone |  | Methyl vinyl ketone |

| α,β-Unsaturated Ester | Methyl acrylate | |

| α,β-Unsaturated Nitrile |  | Acrylonitrile |

| Nitroalkene |  | Nitroethene |

Electrophilic Substitution Reactions on the Indole Ring

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-5 position can undergo typical reactions of aromatic carboxylic acids, such as esterification, reduction to an alcohol, or conversion to an amide. However, the focus here is on oxidative transformations.

The oxidation of indoles can lead to a variety of products depending on the oxidant and the substitution pattern of the indole. ntu.edu.sg While the direct oxidation of the benzene portion of this compound to a quinone is plausible under strong oxidizing conditions, other oxidative pathways are more commonly reported for the indole nucleus.

The oxidation of indoles often occurs at the electron-rich pyrrole (B145914) ring. ntu.edu.sg For example, the oxidation of 2-methylindole with potassium hexacyanoferrate(III) in an alkaline medium yields 2-methylindolin-3-one. ekb.eg C3-substituted indoles can be oxidized to 2-oxindoles using reagents like oxone with a halide catalyst. ntu.edu.sgrsc.org This type of oxidation involves initial attack at the C-3 position, followed by rearrangement. Another pathway is the Witkop oxidation, which involves the oxidative cleavage of the C2-C3 double bond to give 2-acylaminobenzaldehyde derivatives. ntu.edu.sg

The formation of indolequinones from the benzene ring of an indole is a known transformation, particularly in biological systems where enzymes like tyrosinase can oxidize phenolic substrates to ortho-quinones. nih.gov However, in synthetic chemistry, such transformations often require specific precursors, such as hydroxy-substituted indoles. The oxidation of indole-5-carboxylic acid itself has been shown to lead to oxindole-5-carboxylic acid under specific conditions involving bromine and zinc dust. wordpress.com Therefore, while quinone formation is a theoretical possibility, the formation of other oxidized derivatives, such as oxindoles, represents a more frequently documented reaction pathway for substituted indoles. ntu.edu.sg

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid functional group of this compound can undergo reduction to yield primary alcohols or other reduced functional groups. While specific literature on the reduction of the 5-carboxylic acid group is limited, general methods for carboxylic acid reduction are applicable. These reactions typically involve the use of strong reducing agents.

A related process has been described for indole-2-carboxylic acids, where reduction using metals like lithium, sodium, or potassium dissolved in liquid ammonia (B1221849) leads to the formation of indoline-2-carboxylic acids. google.com This reaction, known as a Birch reduction, reduces the aromatic indole ring system in addition to potentially affecting the carboxylic acid group. For instance, the reduction of indole-2-carboxylic acid ethyl ester with sodium in liquid ammonia has been used to produce indoline-2-carboxylic acid ethyl ester. google.com Applying similar conditions to this compound would likely result in the reduction of the indole nucleus to an indoline, alongside potential transformations of the carboxylic acid group.

Table 1: Representative Reduction Reactions of Indole Carboxylic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Indole-2-carboxylic acid | Lithium or Sodium in liquid ammonia | Indoline-2-carboxylic acid | google.com |

| Indole-2-carboxamide | Phosphonium iodide, fuming hydriodic acid | Indoline-2-carboxamide | google.com |

Salt Formation and Condensation Reactions

As a carboxylic acid, this compound readily undergoes salt formation upon reaction with a base. This acid-base reaction results in the deprotonation of the carboxylic acid group to form a carboxylate salt.

The indole ring itself is susceptible to condensation reactions, particularly under acidic conditions. Indole-5-carboxylic acid can undergo acid-catalyzed self-condensation to form oligomers. For example, in the presence of trifluoroacetic acid, indole-5-carboxylic acid can form dimers and trimers. mdpi.comnih.gov These reactions are a form of electrophilic substitution where one indole molecule acts as a nucleophile and another, protonated, molecule acts as an electrophile. This process can lead to the formation of complex structures such as 2,3-dihydro-1H,1'H-2,3'-biindole-5,5'-dicarboxylic acid. mdpi.comnih.gov

Esterification Reactions

Esterification is a common and important transformation for this compound, often employed to protect the carboxylic acid group or to create derivatives with specific properties. A standard method involves the direct esterification of the carboxylic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like sulfuric acid to produce the corresponding methyl ester.

Table 2: Common Esterification Methods for Carboxylic Acids

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄) | Direct acid-catalyzed reaction between a carboxylic acid and an alcohol. Best for simple alcohols used in excess. | commonorganicchemistry.com |

| Alkylation | Alkyl Halide (e.g., MeI), Base | Two-step process where the carboxylic acid is first converted to its carboxylate salt, which then acts as a nucleophile to displace the halide. | commonorganicchemistry.com |

Amidation and Acylation Reactions

The carboxylic acid group of this compound can be converted into an amide through reaction with an amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is thermodynamically unfavorable and requires high temperatures. nih.govyoutube.com

Activation is commonly achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or by using peptide coupling reagents. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. researchgate.netmdpi.com This methodology is crucial for synthesizing complex molecules, such as the FAAH-1 inhibitor M9, which is a derivative of this compound featuring an amide linkage.

Acylation reactions can also be performed, where the indole nitrogen is acylated. However, reactions at the carboxylic acid group are the primary focus of this section.

Oligomerization and Polymerization of Indole Derivatives

Indole and its derivatives are known to undergo oligomerization and polymerization under various conditions, leading to a range of products from simple dimers to more complex polymers. nih.govresearchgate.net These reactions are of interest for the development of new materials and bioactive compounds. rsc.org

Formation of Dimers, Trimers, and Tetramers

Under acidic conditions, indole derivatives can form dimers, trimers, and even tetramers. mdpi.com The reaction of indole-5-carboxylic acid in the presence of a strong acid like trifluoroacetic acid results in the parallel formation of dimers and trimers. mdpi.comnih.gov

Dimers : Dimerization can occur through various pathways. Acid-catalyzed dimerization often leads to structures like 2,3-dihydro-1H,1'H-2,3'-biindoles. mdpi.com Another route is the oxidative dimerization of N-protected or free indoles to form 3,3'-biindoles, a reaction that can be catalyzed by palladium complexes. rsc.orgrsc.org

Trimers : Indole trimers, such as 3,3'-[2-(2-amino-5-carboxy-phenyl)ethane-1,1-diyl]bis(1H-indole-5-carboxylic acid), are also observed as products of acid-catalyzed oligomerization. mdpi.comnih.gov The formation of these trimers can be influenced by the reaction conditions and the specific indole derivative used. rsc.org Ruthenium-catalyzed reactions have also been employed to synthesize indole trimers. researchgate.net

Tetramers : The formation of indole tetramers has also been reported in the literature, typically arising from further reaction of lower-order oligomers under acidic conditions. mdpi.com Cyclized indole tetramer derivatives have been synthesized and studied for their optical properties. acs.org

The mechanisms for these oligomerizations often involve electrophilic attack on the electron-rich indole ring, with the C3 position being the most common site of reaction for indoles unsubstituted at that position. mdpi.com

Thiol Incorporation in Oligomerization Processes

A notable reaction is the oligomerization of indole derivatives that includes the incorporation of thiols. mdpi.comnih.gov This process occurs when an indole derivative, such as indole-5-carboxylic acid, reacts with a thiol, like 1,2-ethanedithiol (B43112) or 2-phenylethanethiol, in the presence of trifluoroacetic acid. mdpi.comnih.gov

In this reaction, two molecules of the indole derivative react with one molecule of the thiol. mdpi.com This leads to the formation of a complex adduct where the thiol has been incorporated into the oligomeric structure. For example, the reaction of indole-5-carboxylic acid with 1,2-ethanedithiol yields 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. mdpi.comnih.gov

This thiol incorporation proceeds in parallel with the formation of standard indole dimers and trimers. mdpi.comnih.gov A crucial factor for the incorporation of thiols is the presence of electron-withdrawing substituents, such as a carboxylic acid or nitrile group, on the benzene ring of the indole. mdpi.com The reaction is also dependent on the indole derivative being unsubstituted at both the C2 and C3 positions. mdpi.comnih.gov This novel reaction provides a pathway to synthetically useful and potentially bioactive thiol-containing indole adducts. mdpi.comnih.gov

Table 3: Products from the Reaction of Indole-5-carboxylic acid with 1,2-ethanedithiol

| Product Type | Example Product Name | Reference |

|---|---|---|

| Thiol Adduct | 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid | mdpi.comnih.gov |

| Dimer | 2,3-dihydro-1H,1'H-2,3'-biindole-5,5'-dicarboxylic acid | mdpi.comnih.gov |

Influence of Substitution Pattern on Oligomerization

The propensity of this compound to undergo oligomerization is significantly influenced by its specific substitution pattern. The presence of a methyl group at the C2 position and a carboxylic acid group at the C5 position dictates the reactivity of the indole ring, the nature of the resulting oligomers, and the conditions under which oligomerization occurs.

The oligomerization of indole derivatives can proceed through various mechanisms, including acid-catalyzed self-addition and electrochemical polymerization. The substitution pattern plays a critical role in determining the preferred reaction pathway and the structure of the resulting products.

A key factor in the oligomerization of indoles is the availability of reactive sites on the indole nucleus. For many indole derivatives, the C3 position is the most nucleophilic and, therefore, the primary site of electrophilic attack. However, in the case of this compound, the C2 position is blocked by a methyl group. This blockage prevents reactions that typically initiate at the C2 position and subsequently involve the C3 position.

Research on the electrochemical polymerization of 2-methylindole has shown that the presence of the C2-methyl group directs polymerization to occur at other positions, specifically the C3 and C6 positions. researchgate.net This suggests that for this compound, oligomerization would likely proceed via linkages at these positions.

Furthermore, the electronic nature of the substituents has a profound effect. The carboxylic acid group at the C5 position is an electron-withdrawing group. Studies on the oligomerization of indole-5-carboxylic acid have revealed that such electron-withdrawing groups on the benzene ring of the indole can facilitate the reaction. mdpi.comnih.gov For instance, in the presence of trifluoroacetic acid, indole-5-carboxylic acid has been observed to form dimers and trimers. mdpi.comnih.gov

The electrochemical oxidation and polymerization of indole-5-carboxylic acid in acetonitrile (B52724) have been shown to initially produce an insoluble trimer, which then deposits on the electrode surface and undergoes further oxidation to form a polymer composed of linked trimer units. rsc.orgcapes.gov.br This indicates a stepwise oligomerization process.

In the context of this compound, the combination of the C2-methyl and C5-carboxylic acid groups would likely lead to a controlled oligomerization process. The C2-methyl group sterically hinders uncontrolled polymerization and directs the linkages, while the C5-carboxylic acid group electronically activates the molecule towards oligomerization under appropriate conditions, such as in the presence of an acid catalyst or under electrochemical stimulation.

The table below summarizes the influence of different substitution patterns on the oligomerization of indole derivatives, drawing inferences for this compound.

| Indole Derivative | Key Substituent(s) | Influence on Oligomerization | Resulting Products/Linkages |

|---|---|---|---|

| Indole-5-carboxylic acid | C5-COOH (electron-withdrawing) | Facilitates acid-catalyzed and electrochemical oligomerization. mdpi.comnih.govrsc.orgcapes.gov.br | Dimers, trimers, and polymers. mdpi.comnih.govrsc.orgcapes.gov.br |

| 2-Methylindole | C2-CH3 (electron-donating, sterically hindering) | Directs polymerization to C3 and C6 positions. researchgate.net | Poly(2-methylindole) with 3-6 linkages. researchgate.net |

| This compound | C2-CH3 and C5-COOH | Expected to undergo controlled oligomerization due to the combined steric and electronic effects of the substituents. | Predicted to form oligomers with linkages likely at the C3 and C6 positions. |

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Characterization of 2-Methyl-1H-Indole-5-Carboxylic Acid and Derivatives

Spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the specific arrangement of atoms within a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, ethyl 5-nitro-1H-indole-2-carboxylate, distinct signals are observed that correspond to the different protons in the molecule. For instance, a singlet at 12.63 ppm is attributed to the indole (B1671886) NH proton, while a singlet at 8.73 ppm corresponds to the proton at the C4 position of the indole ring. nih.gov The protons of the ethyl group appear as a quartet at 4.38 ppm and a triplet at 1.36 ppm. nih.gov For indole-2-carboxylic acid, the acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, around 13.0 ppm in DMSO-d₆. chemicalbook.com The indole NH proton is observed around 11.8 ppm. chemicalbook.com Aromatic protons on the indole ring resonate in the range of 7.0 to 7.7 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For ethyl 5-nitro-1H-indole-2-carboxylate, the carbonyl carbon of the ester group resonates at 160.61 ppm. nih.gov The carbons of the indole ring appear in the aromatic region, with the C2 carbon at 130.83 ppm and the nitrated C5 carbon at 141.46 ppm. nih.gov Generally, carboxyl carbons in indole derivatives absorb between 165 and 185 δ. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Data for Indole Carboxylic Acid Derivatives

| Compound | Nucleus | Chemical Shift (ppm) and Multiplicity |

|---|---|---|

| Ethyl 5-nitro-1H-indole-2-carboxylate | ¹H NMR (DMSO-d₆) | 12.63 (s, 1H, NH), 8.73 (s, 1H), 8.14 (d, J = 8.8 Hz, 1H), 7.61 (d, J = 9.2 Hz, 1H), 7.44 (s, 1H), 4.38 (q, J = 7.2 Hz, 2H), 1.36 (t, J = 6.8 Hz, 3H) nih.gov |

| ¹³C NMR (DMSO-d₆) | 160.61, 141.46, 139.98, 130.83, 125.90, 119.65, 119.37, 113.18, 110.09, 61.00, 14.19 nih.gov | |

| Indole-2-carboxylic acid | ¹H NMR (DMSO-d₆) | 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.67 (d), 7.48 (d), 7.26 (t), 7.14 (t), 7.08 (t) chemicalbook.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For carboxylic acids, two key absorptions are the broad O–H stretch from the carboxyl group, which appears between 2500 and 3300 cm⁻¹, and the C=O (carbonyl) stretch, which is observed between 1710 and 1760 cm⁻¹. libretexts.org The exact position of the C=O absorption can indicate whether the acid is in a monomeric or dimeric form, with dimeric forms absorbing at a lower frequency around 1710 cm⁻¹. libretexts.org Conjugation with an aromatic ring, as in indole derivatives, typically lowers the C=O stretching frequency by 20 to 30 cm⁻¹. libretexts.org

In a study of a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a sharp band at 3342 cm⁻¹ was assigned to the N-H stretching vibration, indicating its involvement in intermolecular hydrogen bonding. mdpi.com The IR spectra of different polymorphs can show distinct differences. For instance, one polymorph of 5-methoxy-1H-indole-2-carboxylic acid exhibits strong bands at 1542 cm⁻¹, 1227 cm⁻¹, and 1220 cm⁻¹, which are absent in the spectrum of another polymorph. mdpi.com

Table 2: Characteristic IR Absorption Bands for Carboxylic Acids

| Functional Group | Absorption Range (cm⁻¹) | Notes |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Characteristic very broad absorption due to hydrogen bonding. libretexts.org |

| C=O (Saturated) | 1710-1760 | Dimeric acids absorb around 1710 cm⁻¹. libretexts.org |

| C=O (Aromatic) | 1680-1710 | Frequency is lowered due to conjugation. spectroscopyonline.com |

| N-H (Indole) | ~3340 | Can be sharp; position indicates hydrogen bonding. mdpi.com |

| C-O | 1210-1320 | spectroscopyonline.com |

| O-H wag | 900-960 | A broad peak that is also diagnostically useful. spectroscopyonline.com |

Mass Spectrometry (MS, HRMS, LC-MS, LC-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For instance, the molecular weight of this compound is approximately 175.18 g/mol , corresponding to the molecular formula C₁₀H₉NO₂. In the analysis of indole derivatives, electrospray ionization (ESI) is a common technique. The HRMS data for ethyl 5-nitro-1H-indole-2-carboxylate showed a calculated m/z of 233.0641 for the [M-H]⁻ ion, with the found value being 233.0559, confirming its identity. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. These techniques are particularly useful for identifying and quantifying compounds in complex mixtures and for detecting impurities. For example, LC-MS can be used to detect byproducts from incomplete hydrolysis or oxidation during the synthesis of indole derivatives.

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for separating components of a mixture, both for analytical purposes and for purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and its derivatives. It is also used to monitor the progress of chemical reactions. A typical HPLC method for analyzing indole derivatives might use a reversed-phase column, such as a C18 column, with a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com The retention time (RT) is a key parameter for identifying compounds. For example, in the analysis of a series of indole-2-carboxylic acid derivatives, HPLC was used to determine the purity of the synthesized compounds, with retention times ranging from approximately 9 to 12.5 minutes under specific conditions. nih.gov

Table 3: HPLC Analysis Data for Indole Derivatives

| Compound | Retention Time (RT, min) | Purity (%) |

|---|---|---|

| Ethyl 5-nitro-1H-indole-2-carboxylate | 12.43 | >96 nih.gov |

| Isopropyl 5-nitro-3-((4-(trifluoromethyl)phenethoxy) methyl)-1H-indole-2-carboxylate (9a) | 9.08 | >99 nih.gov |

| Ethyl 1-(4-methoxybenzyl)-1H-indole-2-carboxylate (4a) | 9.35 | >97 nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of volatile and thermally stable compounds. For carboxylic acids, derivatization is often necessary to increase their volatility for GC analysis. colostate.edu Common derivatization methods include esterification to form methyl esters. colostate.edu GC-MS is valuable for identifying byproducts in synthetic reactions, such as those resulting from over-alkylation. The mass spectrometer fragments the separated components, and the resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for compound identification. walshmedicalmedia.com

X-ray Diffraction Analysis for Crystalline Structures

While the specific crystal structure of this compound is not widely reported, extensive research on closely related analogs like 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) and indole-2-carboxylic acid (I2CA) offers significant insights. mdpi.comresearchgate.net Studies on a polymorph of MI2CA revealed its crystallization in the monoclinic system (space group P21/c). mdpi.comnih.gov A key feature observed in the crystal structure of this analog is the formation of cyclic dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. mdpi.comresearchgate.net These dimeric units are further organized into a larger supramolecular structure by N-H···O interactions involving the indole nitrogen and oxygen atoms from adjacent groups. mdpi.com Similarly, the crystal structure of ethyl 1H-indole-2-carboxylate, a derivative of I2CA, shows that molecules organize into hydrogen-bonded dimers, forming centrosymmetric ring motifs. nih.gov Such studies are fundamental in understanding the solid-state properties and potential polymorphism of indole carboxylic acids.

| Parameter | 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) mdpi.comnih.gov |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Key Interactions | - Cyclic O-H···O hydrogen bonds (forming dimers)- N-H···O interactions |

| Significance | Reveals molecular packing and supramolecular assembly. |

Derivatization Strategies for Analytical Enhancement

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for a specific analytical method. For this compound, this is particularly important for enhancing performance in gas and liquid chromatography.

Gas chromatography (GC) is a powerful separation technique, but it requires analytes to be volatile and thermally stable. Carboxylic acids like this compound are polar and have low volatility due to hydrogen bonding, leading to poor peak shapes and adsorption on the GC column. colostate.edu Esterification converts the polar carboxylic acid group into a less polar, more volatile ester, making it amenable to GC analysis. nih.gov

Common esterification methods applicable to this compound include:

Acid-Catalyzed Esterification : Treating the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or boron trifluoride (BF₃) is a classic method known as Fischer esterification. nih.govchromforum.orgmasterorganicchemistry.com The BF₃-methanol reagent is particularly effective, offering complete methyl esterification under moderate conditions. nih.gov

Silylation : Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the active hydrogen of the carboxylic acid group to a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comgcms.cz This process, often catalyzed by trimethylchlorosilane (TMCS), effectively blocks the polar site and increases volatility. sigmaaldrich.com

Alkylation with Diazomethane Analogs : (Trimethylsilyl)diazomethane is a safer alternative to the highly toxic diazomethane. It reacts rapidly and quantitatively with carboxylic acids to form methyl esters, and can simultaneously derivatize other active hydrogens (like the indole N-H or hydroxyl groups) into TMS ethers. chromforum.org

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Purpose for GC Analysis |

| H₂SO₄/Methanol (B129727) or BF₃/Methanol | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | Increases volatility, improves peak shape. nih.govchromforum.org |

| BSTFA (+ TMCS) | Carboxylic Acid (-COOH), Indole Amine (N-H) | TMS Ester (-COOTMS), TMS Amine (>N-TMS) | Reduces polarity, increases volatility. sigmaaldrich.com |

| (Trimethylsilyl)diazomethane | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | Forms methyl ester under mild conditions. chromforum.org |

While liquid chromatography-mass spectrometry (LC-MS) does not require analyte volatility, the efficiency of ionization is critical for sensitivity. Carboxylic acids often exhibit poor ionization in the commonly used electrospray ionization (ESI) source, especially in the positive ion mode preferred for its stability and lower noise. chromforum.org Derivatization can introduce a functional group that is easily ionized, thereby enhancing signal intensity and improving detection limits. researchgate.netresearchgate.net

Strategies to improve LC-MS performance for this compound involve introducing a permanently charged or highly proton-affinitive moiety. researchgate.netnih.gov

2-Picolylamine (PA) and 2-Hydrazinopyridine (HP) : These reagents react with carboxylic acids in the presence of coupling agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP). researchgate.net The resulting derivatives contain a pyridine (B92270) ring, which has a high proton affinity, leading to a significant increase in signal response (from 9 to over 150-fold) in positive-ion ESI-MS. researchgate.net

2-Hydrazinoquinoline (HQ) : Similar to PA and HP, HQ can be used to derivatize carboxylic acids, aldehydes, and ketones. nih.gov For carboxylic acids, the reaction is an esterification facilitated by activating agents (DPDS and TPP) that results in a hydrazide derivative with enhanced detectability. nih.gov

4-APEBA : The reagent 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) is designed to introduce a permanent positive charge. It reacts with carboxylic acids in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This strategy is highly effective for improving ionization and enabling sensitive detection.

| Derivatization Reagent | Coupling Agent(s) | Key Feature of Derivative | Benefit for LC-MS |

| 2-Picolylamine (PA) | TPP, DPDS | High proton affinity (pyridine ring) | 9-158x signal increase in ESI+. researchgate.net |

| 2-Hydrazinoquinoline (HQ) | TPP, DPDS | High proton affinity (quinoline ring) | Enhanced detectability. nih.gov |

| 4-APEBA | EDC | Permanent positive charge | Improved ionization efficiency. nih.gov |

The parent molecule, this compound, is achiral. However, if a chiral center were introduced into its structure (for example, through substitution), the separation of the resulting enantiomers would be necessary to study their distinct biological activities. An effective method for this is indirect enantioseparation, which involves reacting the chiral analyte with a chiral derivatization reagent (CDR). nih.gov This reaction creates a pair of diastereomers, which have different physical properties and can be separated using standard, non-chiral chromatography columns. nih.gov

Several CDRs are suitable for the enantioseparation of chiral carboxylic acids:

Marfey's Reagent (FDAA) : 1-fluoro-2,4-dinitrophenyl-5-L-alanineamide (FDAA) is a widely used CDR that reacts with amino groups. nih.gov A modified approach allows it to be used for α-hydroxy acids, and similar principles can be applied to other carboxylic acids. nih.gov

Amine-Based CDRs : A variety of chiral amines can be coupled to a carboxylic acid to form diastereomeric amides. For example, (S)-anabasine ((S)-ANA) has been used to greatly improve the MS detectability of chiral carboxylic acids. nih.gov Other reagents, like (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitro-phenyl)piperazine (APy-PPZ), react with carboxylic acids in the presence of coupling agents like DMT-MM to form diastereomers that are separable by HPLC. researchgate.net

Charged CDRs for LC-MS : For enhanced sensitivity in LC-MS, CDRs containing a permanent charge have been developed. N-[1-Oxo-5-(triphenylphosphonium)pentyl]-(S)-3-aminopyrrolidine (OTPA) reacts with chiral carboxylic acids (using EDC/HOBt) to form diastereomers with a fixed positive charge, enabling highly sensitive detection and complete separation of enantiomers for compounds like NSAIDs. researchgate.net

The choice of CDR is critical and depends on the structure of the analyte and the analytical detection method being used (e.g., UV, fluorescence, or mass spectrometry). nih.gov

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost.

DFT calculations are fundamental in determining the optimized three-dimensional geometry of 2-methyl-1H-indole-5-carboxylic acid. By finding the lowest energy conformation, DFT provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov For similar indole (B1671886) carboxylic acid structures, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) have been shown to yield geometric parameters that correlate well with experimental data from X-ray crystallography. researchgate.netorientjchem.org

Beyond molecular geometry, DFT is used to elucidate key electronic properties. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity and kinetic stability. nih.gov For related heterocyclic carboxylic acids, DFT studies have shown that the HOMO is often located over the electron-rich indole or aromatic ring system, while the LUMO may be distributed over the carboxylic acid moiety or other electron-withdrawing groups, highlighting the regions most susceptible to electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Electronic Properties from DFT (Illustrative)

| Property | Description | Predicted Value (Illustrative) |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -6.2 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.8 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4.4 eV |

| Dipole Moment | Measure of the net molecular polarity. | 3.5 D |

This table is illustrative and provides typical values for similar heterocyclic carboxylic acids based on DFT calculations.

DFT is a powerful tool for studying the non-covalent interactions that govern how molecules recognize and bind to each other. For this compound, the most significant intermolecular interactions are hydrogen bonds, which involve the indole N-H group and the carboxylic acid's O-H and C=O groups. DFT calculations can model the formation of dimers and larger molecular aggregates. orientjchem.org Studies on similar indole carboxylic acids have revealed that molecules often arrange into stable, hydrogen-bonded structures. researchgate.netmdpi.com

Two common hydrogen bonding patterns observed in related crystal structures are:

Carboxylic Acid Dimers: Two molecules form a cyclic dimer through strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com

Chain Formation: Molecules link into chains or ribbons via N-H···O hydrogen bonds, where the indole N-H group of one molecule donates a hydrogen to the carbonyl oxygen of an adjacent molecule. researchgate.netmdpi.com